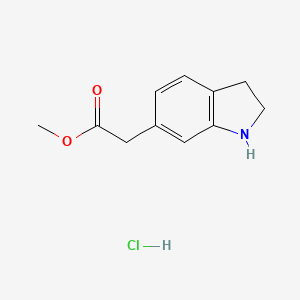

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

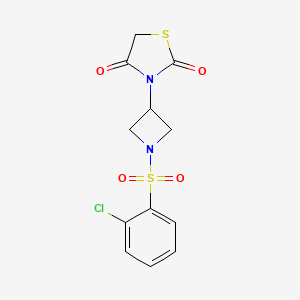

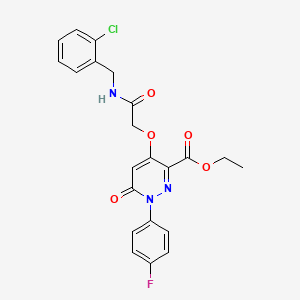

“Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2411299-11-9 . It has a molecular weight of 227.69 and its IUPAC name is methyl 2-(indolin-6-yl)acetate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s melting point, IR spectrum, NMR data, and other physical and chemical properties are not provided in the search results.Scientific Research Applications

Regioselective Synthesis : Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines to produce regioselective addition products. This demonstrates the compound's utility in regioselective synthesis, which is crucial in organic chemistry for creating specific molecular configurations (V. O. Koz’minykh et al., 2006).

COX-2 Inhibition : Novel derivatives of this compound have been synthesized and tested for their cyclooxygenase (COX-1 and COX-2) inhibition properties. This is particularly relevant in pharmaceutical research, where selective COX-2 inhibitors can provide therapeutic benefits (Lei Shi et al., 2012).

Non-linear Optical Material Research : The synthesis of related compounds has been explored for their potential use in non-linear optical materials, indicating the compound's relevance in materials science and photonics (N. Uludağ et al., 2020).

Corrosion Inhibition : Derivatives of the compound have been synthesized and shown to be effective inhibitors of corrosion of C38 steel in acidic environments. This application is significant in industrial chemistry, particularly in materials protection and maintenance (N. Missoum et al., 2013).

Antimicrobial Activity : Certain indole derivatives synthesized under both conventional and microwave-assisted conditions have displayed significant antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents (D. Anekal et al., 2012).

Organic Synthesis and Pharmaceutical Applications : Various studies explore the synthesis of indole and indolizine derivatives, indicating their utility in organic synthesis and potential pharmaceutical applications. Such research can lead to the development of novel therapeutic agents (Various Authors, Various Years).

Eco-Compatible Synthesis : Research has also focused on eco-compatible methods for synthesizing derivatives of the compound, demonstrating the ongoing effort to make chemical synthesis more environmentally friendly (S. Fatma et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . As such, “Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride”, being an indole derivative, may also hold potential for future research and development.

Mechanism of Action

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and target. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

The molecular and cellular effects of indole derivatives can vary widely depending on their specific structure and target. They have been found to possess various biological activities, which could result in a variety of molecular and cellular effects

Biochemical Analysis

Biochemical Properties

They have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJAYUJDHQGSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(CCN2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

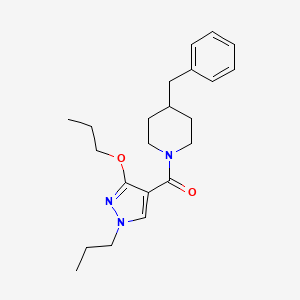

![(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2603468.png)

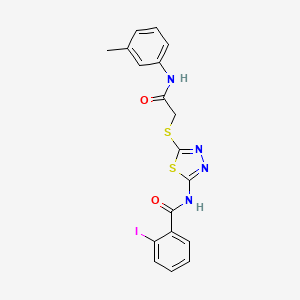

![8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2603475.png)

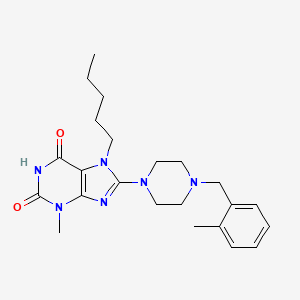

![N-(2-Methyl-1,3-benzothiazol-5-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2603480.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2603483.png)